molecular formula C13H14N2O B8637991 5-(4-methoxyphenyl)-6-methyl-2-Pyridinamine

5-(4-methoxyphenyl)-6-methyl-2-Pyridinamine

Cat. No.: B8637991
M. Wt: 214.26 g/mol
InChI Key: JGNBKEQRJGVPFB-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-6-methyl-2-Pyridinamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-6-methyl-2-Pyridinamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-6-methyl-2-Pyridinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-(4-methoxyphenyl)-6-methyl-2-Pyridinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-6-methyl-2-Pyridinamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

Compared to similar compounds, 5-(4-methoxyphenyl)-6-methyl-2-Pyridinamine exhibits unique properties due to the presence of the pyridine ring, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-(4-methoxyphenyl)-6-methylpyridin-2-amine

InChI

InChI=1S/C13H14N2O/c1-9-12(7-8-13(14)15-9)10-3-5-11(16-2)6-4-10/h3-8H,1-2H3,(H2,14,15)

InChI Key

JGNBKEQRJGVPFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-methoxyphenyl)boronic acid (1 g, 6.58 mmol), 5-bromo-6-methylpyridin-2-amine (1.23 g, 6.58 mmol), 1,1′-bis(diphenylphosphino)ferrocene-palladium dichloride dichloromethane adduct (537 mg, 0.658 mmol), potassium acetate (1.29 g, 13.16 mmol) and 1,4-dioxane (5 mL) were placed in a sealed tube and the mixture was subjected to microwave irradiation at 140° C. for 30 minutes. The resulting crude mixture was purified by flash column chromatography on SiO2 (Biotage 40+M cartridge, ethyl acetate) to afford 5-(4-methoxyphenyl)-6-methylpyridin-2-amine as a purple solid. LCMS calc.=214.11; found=215.17 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
537 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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